KadsulignanG
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Overview
Description
KadsulignanG is a dibenzocyclooctadiene lignan, a type of natural product that can be isolated from plants belonging to the Schisandraceae family, such as Kadsura oblongifolia . Lignans are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of KadsulignanG involves complex intramolecular radical spirocyclisation reactions in aromatic nuclei . These reactions mimic a key step in the proposed biosynthesis of dibenzocyclooctadiene lignans. The synthetic route typically involves the formation of reactive radical intermediates, which then undergo cyclization to form the desired lignan structure .
Industrial Production Methods: The extraction process typically includes solvent extraction followed by chromatographic purification to isolate the pure compound .
Chemical Reactions Analysis
Types of Reactions: KadsulignanG undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the lignan structure to enhance its biological activity or to study its chemical properties.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated lignans .
Scientific Research Applications
KadsulignanG has a wide range of scientific research applications due to its diverse biological activities . In chemistry, it is used as a model compound to study radical cyclization reactions and the biosynthesis of lignans . In biology and medicine, this compound is investigated for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer activities . Additionally, it has applications in the pharmaceutical industry as a lead compound for drug development .
Mechanism of Action
The mechanism of action of KadsulignanG involves its interaction with various molecular targets and pathways . It exerts its effects by modulating the activity of enzymes and receptors involved in inflammation, oxidative stress, and cell proliferation . For example, this compound has been shown to inhibit the production of nitric oxide, a key mediator of inflammation .
Comparison with Similar Compounds
KadsulignanG is part of a family of dibenzocyclooctadiene lignans, which includes compounds such as kadsulignan C, kadsulignan E, and kadsulignan F . These compounds share a similar core structure but differ in their functional groups and biological activities . This compound is unique due to its specific arrangement of functional groups, which contributes to its distinct biological properties .
List of Similar Compounds:- Kadsulignan C
- Kadsulignan E
- Kadsulignan F
- Heteroclitin J
- Kadsuphilin A
Properties
Molecular Formula |
C32H36O11 |
---|---|
Molecular Weight |
596.6 g/mol |
IUPAC Name |
[(1S,12R,13S,14S,15S)-14-hydroxy-19,20-dimethoxy-13,14-dimethyl-15-[(Z)-2-methylbut-2-enoyl]oxy-18-oxo-3,6,8-trioxapentacyclo[9.9.1.01,16.04,21.05,9]henicosa-4(21),5(9),10,16,19-pentaen-12-yl] (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C32H36O11/c1-9-15(3)29(34)42-23-17(5)31(6,36)27(43-30(35)16(4)10-2)19-12-20(33)24(37-7)28(38-8)32(19)13-39-26-22(32)18(23)11-21-25(26)41-14-40-21/h9-12,17,23,27,36H,13-14H2,1-8H3/b15-9-,16-10-/t17-,23+,27-,31-,32-/m0/s1 |
InChI Key |
ZSODSWLIDALHEY-YMIPGLTLSA-N |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@@H]1[C@@H]([C@]([C@H](C2=CC(=O)C(=C([C@@]23COC4=C3C1=CC5=C4OCO5)OC)OC)OC(=O)/C(=C\C)/C)(C)O)C |
Canonical SMILES |
CC=C(C)C(=O)OC1C(C(C(C2=CC(=O)C(=C(C23COC4=C3C1=CC5=C4OCO5)OC)OC)OC(=O)C(=CC)C)(C)O)C |
Origin of Product |
United States |
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